molecular formula C15H12F2O B1431453 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde CAS No. 1350760-27-8

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

Cat. No.: B1431453
CAS No.: 1350760-27-8
M. Wt: 246.25 g/mol
InChI Key: ZVQMAFXGZUNPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol. This compound is characterized by the presence of two methyl groups and two fluorine atoms on a biphenyl structure, with an aldehyde functional group at the para position of one of the phenyl rings . It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbiphenyl and 2,4-difluorobenzaldehyde.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common solvents include dichloromethane and toluene, while catalysts such as palladium on carbon (Pd/C) are frequently used.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde can be compared with other similar compounds, such as:

    2,6-Dimethylbiphenyl-4-carboxaldehyde: Lacks the fluorine atoms, which may result in different reactivity and stability.

    2,4-Difluorobiphenyl-4-carboxaldehyde: Lacks the methyl groups, which can affect the compound’s steric properties and reactivity.

    2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQMAFXGZUNPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.